2-(4-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
Structure and Synthesis
The compound 2-(4-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (molecular formula: C₂₅H₂₄N₄O₃, molecular weight: 428.49 g/mol) features a 1,3-oxazole core substituted with:
- A 4-methoxyphenyl group at position 2.
- A 4-(4-methylbenzoyl)piperazine moiety at position 3.
- A cyano group at position 3.
Synthetic routes for analogous oxazole-piperazine hybrids often involve multi-component reactions or nucleophilic substitutions. For example, related compounds are synthesized via condensation of precursors like pyranopyrazole derivatives with acylating agents (e.g., acetic anhydride) .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-3-5-18(6-4-16)22(28)26-11-13-27(14-12-26)23-20(15-24)25-21(30-23)17-7-9-19(29-2)10-8-17/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRFZANGUMQOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile, commonly referred to as compound 946308-54-9, is a synthetic organic compound that has garnered attention for its potential pharmacological properties. This compound is characterized by a complex molecular structure that includes a methoxyphenyl group, a piperazine moiety, and an oxazole ring, which contribute to its biological activity.
- Molecular Formula : C23H22N4O3
- Molecular Weight : 402.4 g/mol
- CAS Number : 946308-54-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent, its interaction with neurotransmitter receptors, and its anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of oxazole and piperazine exhibit significant anticancer properties. The structural features of 2-(4-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile suggest it may inhibit cancer cell proliferation through several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit key kinases involved in cancer progression. For instance, studies on related pyrazole derivatives have shown promising results against BRAF(V600E) and EGFR kinases .
- Cell Cycle Arrest : In vitro studies have indicated that certain oxazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Synergistic Effects : Combining this compound with established chemotherapeutics may enhance its efficacy. For example, studies have shown that piperazine derivatives can act synergistically with doxorubicin in breast cancer models .
Neurotransmitter Receptor Interaction
The piperazine component of the compound is known for its interaction with serotonin receptors:
- 5-HT Receptor Affinity : Compounds similar to this one have been evaluated for their binding affinity to serotonin receptors (5-HT1A and 5-HT2A). These interactions are crucial for developing treatments for mood disorders and anxiety .
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several oxazole derivatives and tested their cytotoxic effects against various cancer cell lines. The study found that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| A | 10 | Breast |
| B | 15 | Lung |
| C | 8 | Colon |
Study 2: Serotonin Receptor Binding
A pharmacological evaluation published in Pharmacology Reports assessed the binding affinities of various piperazine derivatives to serotonin receptors. The results indicated that compounds with a similar structure to our target compound had high affinity for the 5-HT1A receptor (Ki < 10 nM), suggesting potential use in treating anxiety and depression .
| Compound | Ki (nM) | Receptor |
|---|---|---|
| Compound X | 8 | 5-HT1A |
| Compound Y | 12 | 5-HT2A |
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 2-(4-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile exhibit significant antitumor properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, suggesting their potential as anticancer agents. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies show that it possesses inhibitory effects against a range of bacterial and fungal strains. This property could be beneficial in developing new antimicrobial therapies, particularly in an era of increasing antibiotic resistance.
Neuropharmacological Effects
There is emerging evidence supporting the neuropharmacological potential of this compound. Its structural components suggest possible interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders such as depression and anxiety. Further research is needed to elucidate these effects and their underlying mechanisms.
Analgesic Activity
Preliminary studies suggest that derivatives of this compound may exhibit analgesic properties. The modulation of pain pathways through specific receptor interactions could provide a basis for developing new pain management therapies.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Key Observations :
- Fluorine/Chlorine Substitution : Fluorine or chlorine at the benzoyl group increases molecular polarity but reduces lipophilicity compared to the methyl-substituted parent compound .
- Ethenyl Linkers : The addition of ethenyl groups (e.g., in compounds from and ) increases molecular weight and may enhance π-π stacking interactions in target binding .
Variations in the Oxazole Core Substituents
Key Observations :
- Methoxy vs. Fluoro Groups : Methoxy groups (electron-donating) may improve solubility, whereas fluorine (electron-withdrawing) enhances binding to hydrophobic pockets .
- Cyanogroup Consistency: The cyano group at position 4 is conserved across analogs, suggesting its critical role in electronic stabilization or hydrogen bonding .
Pharmacological Potential vs. Known Bioactive Analogs
- Epimidin (4-methoxyphenyl-pyrazolo[3,4-d]pyrimidin-one): Demonstrates anticonvulsant activity via modulation of neuronal ion channels .
- Quinoline-Piperazine Hybrids (e.g., C1–C7 in ): Show antitumor and antimicrobial properties, attributed to the quinoline core’s intercalation with DNA .
Hypothesized Activity of Target Compound : The oxazole-piperazine framework may target enzymes or receptors requiring planar heterocyclic recognition (e.g., kinase inhibitors). The methylbenzoyl group could enhance blood-brain barrier penetration compared to polar analogs .
Q & A
Basic: What are the standard synthetic routes for 2-(4-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile?
The synthesis typically involves multi-step protocols, starting with the preparation of oxazole and piperazine intermediates. For example, oxazole-4-carbonitrile derivatives are often synthesized via cyclization reactions using reagents like phosphorus oxychloride or trifluoroacetic acid under controlled temperatures (50–120°C) . Piperazine intermediates, such as 4-(4-methylbenzoyl)piperazine, are synthesized through acylation reactions with 4-methylbenzoyl chloride. Final coupling of these fragments may employ nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps require inert atmospheres (e.g., N₂) and moisture-sensitive handling due to reactive intermediates like acyl chlorides .
Advanced: How can reaction conditions be optimized to improve yield in the cyclization step of oxazole formation?
Cyclization efficiency depends on solvent polarity, temperature, and catalyst selection. For oxazole derivatives, using methylene chloride as a solvent with trifluoroacetic acid (10 equiv) at 50°C enhances reaction rates while minimizing side products . Catalytic amounts of triethylamine can neutralize acidic byproducts. Monitoring via TLC (e.g., cyclohexane/ethyl acetate 2:1) ensures reaction completion. Post-reaction purification via flash chromatography (silica gel, gradient elution) improves yield (up to 88%) . Statistical tools like Design of Experiments (DoE) can systematically optimize variables like stoichiometry and temperature.
Basic: What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methoxy protons appear as singlets (~δ 3.8 ppm), while aromatic protons show splitting patterns dependent on substitution .
- IR Spectroscopy : Stretching frequencies for nitrile (C≡N, ~2230 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups validate functional groups .
- Mass Spectrometry : High-resolution MS (EI or ESI) confirms molecular weight (e.g., [M]+ at m/z 238.0961) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
